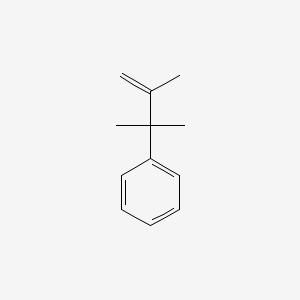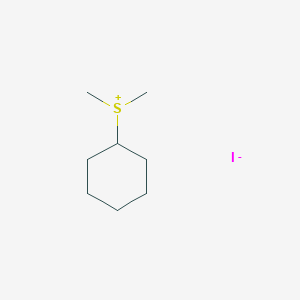
Ethane-1,2-diol;hexanedioic acid;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diol, hexanedioic acid, and propane-1,2-diol are organic compounds that play significant roles in various industrial and scientific applications. Ethane-1,2-diol, also known as ethylene glycol, is a diol with two hydroxyl groups. Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid. Propane-1,2-diol, also known as propylene glycol, is another diol with two hydroxyl groups. These compounds are often used in the production of polymers, antifreeze, and as intermediates in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ethane-1,2-diol
- Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide is hydrated to form ethane-1,2-diol in the presence of a catalyst .
- Reaction: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{O}_2 ]
-
Hexanedioic acid
- Hexanedioic acid is typically synthesized through the oxidation of cyclohexane using nitric acid. The reaction involves multiple steps, including the formation of intermediates such as cyclohexanol and cyclohexanone .
- Reaction: [ \text{C}6\text{H}{12} + \text{HNO}_3 \rightarrow \text{C}6\text{H}{10}\text{O}_2 + \text{H}_2\text{O} ]
-
Propane-1,2-diol
- Propane-1,2-diol is produced from propylene oxide through hydrolysis. The reaction is catalyzed by either an acid or a base .
- Reaction: [ \text{C}_3\text{H}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_8\text{O}_2 ]
Industrial Production Methods
Ethane-1,2-diol: Industrial production involves the hydration of ethylene oxide in large reactors, followed by purification through distillation.
Hexanedioic acid: Industrially, hexanedioic acid is produced by the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification.
Propane-1,2-diol: Industrial production involves the hydrolysis of propylene oxide in large-scale reactors, followed by purification.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis reactions.
Major Products
Ethane-1,2-diol: Oxalic acid, ethylene glycol ethers.
Hexanedioic acid: Hexane-1,6-diol, adipic acid esters.
Propane-1,2-diol: Lactic acid, propylene glycol ethers.
Scientific Research Applications
Chemistry
Polymer Production: Ethane-1,2-diol and hexanedioic acid are used in the production of polyesters and polyamides.
Solvents: Propane-1,2-diol is used as a solvent in various chemical reactions.
Biology
Cryoprotectants: Ethane-1,2-diol is used as a cryoprotectant in biological research.
Pharmaceuticals: Propane-1,2-diol is used as a solvent and stabilizer in pharmaceutical formulations.
Medicine
Antifreeze: Ethane-1,2-diol is used in antifreeze formulations to prevent freezing in medical equipment.
Drug Delivery: Propane-1,2-diol is used in drug delivery systems to enhance the solubility of active ingredients.
Industry
Mechanism of Action
Ethane-1,2-diol: Acts as a cryoprotectant by lowering the freezing point of water, preventing ice crystal formation.
Hexanedioic acid: Acts as a monomer in polymerization reactions, forming long-chain polymers.
Propane-1,2-diol: Enhances the solubility of active ingredients in pharmaceutical formulations by interacting with hydrophobic and hydrophilic regions.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar to ethane-1,2-diol, used in antifreeze and polymer production.
Adipic acid: Similar to hexanedioic acid, used in nylon production.
Propylene glycol: Similar to propane-1,2-diol, used in food and pharmaceutical industries.
Uniqueness
Ethane-1,2-diol: Unique in its ability to act as a cryoprotectant and coolant.
Hexanedioic acid: Unique in its application in the production of nylon and other polyamides.
Propane-1,2-diol: Unique in its use as a solvent and stabilizer in pharmaceuticals.
Properties
CAS No. |
26523-14-8 |
|---|---|
Molecular Formula |
C11H24O8 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethane-1,2-diol;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;3-4H,1-2H2 |
InChI Key |
SBTWDPVRUJHZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Related CAS |
26523-14-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)


![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
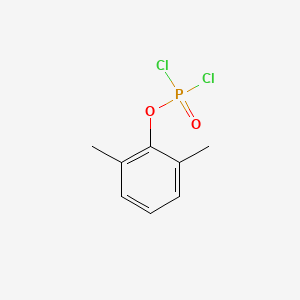
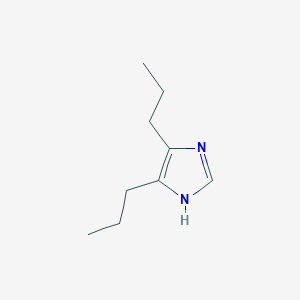
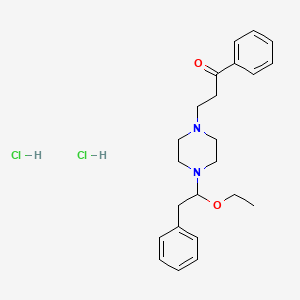
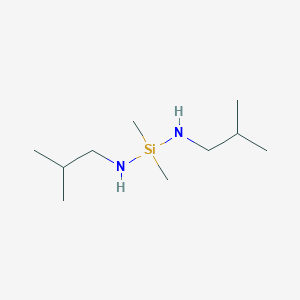
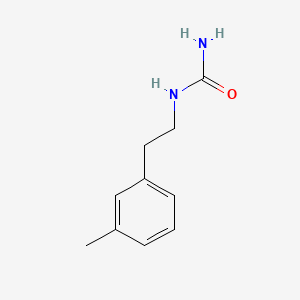
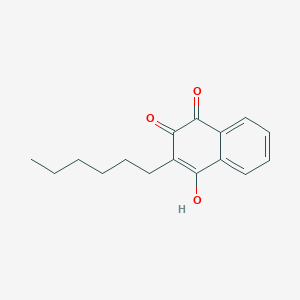
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
